N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

PHOSPHO1 inhibition benzoisothiazolone SAR enzyme potency

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 868368-85-8), also designated ML086 or compound 2q, is a benzoisothiazolone derivative that functions as a potent and selective inhibitor of the phosphatase PHOSPHO1. It was developed as an MLPCN (Molecular Libraries Program Centers Network) probe molecule through a medicinal chemistry optimization campaign, with its discovery and characterization published in Bioorganic & Medicinal Chemistry Letters.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 868368-85-8
Cat. No. B2867488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS868368-85-8
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3)OC)OC
InChIInChI=1S/C17H16N2O3S/c1-19-14-12(21-2)9-10-13(22-3)15(14)23-17(19)18-16(20)11-7-5-4-6-8-11/h4-10H,1-3H3
InChIKeyBMZLRHNGKBWABB-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 868368-85-8 / ML086): Procurement-Relevant Identity and Pharmacological Class


N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 868368-85-8), also designated ML086 or compound 2q, is a benzoisothiazolone derivative that functions as a potent and selective inhibitor of the phosphatase PHOSPHO1 [1]. It was developed as an MLPCN (Molecular Libraries Program Centers Network) probe molecule through a medicinal chemistry optimization campaign, with its discovery and characterization published in Bioorganic & Medicinal Chemistry Letters [1]. The compound is structurally defined by a 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene core linked to a benzamide moiety, and it is primarily utilized as a chemical biology tool for investigating PHOSPHO1's role in skeletal mineralization, vascular calcification, and related pathological processes [2].

Why N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Cannot Be Replaced by Other PHOSPHO1 Inhibitors or Benzoisothiazolone Analogs


Although several benzoisothiazolone analogs and repurposed proton-pump inhibitors (PPIs) exhibit measurable PHOSPHO1 inhibition, their pharmacological profiles diverge sharply from that of ML086. The closest in-class analogs, such as the unsubstituted parent 2a or the sulfonamide derivative 2s, lack the critical combination of sub-micromolar potency and broad selectivity against off-target phosphatases (PMI, PMM2, TNAP, NPP-1) achieved by ML086 [1]. PPIs like esomeprazole and lansoprazole inhibit PHOSPHO1 only at higher concentrations and are primarily H+/K+-ATPase inhibitors, introducing confounding pharmacology unsuitable for target-specific studies [2]. Even MLS 0263839, which approaches ML086's potency, has not been profiled for ADME properties or counter-target selectivity to the same depth, leaving substantial uncertainty in its utility . These gaps mean that substituting ML086 with a structurally or functionally similar compound risks compromised target engagement, off-target effects, and non-reproducible experimental outcomes.

Quantitative Differentiation of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (ML086) Against Closest Comparators


PHOSPHO1 Inhibitory Potency: ML086 vs. Unsubstituted Parent Analog 2a

ML086 (2q) inhibits recombinant human PHOSPHO1 with an IC50 of 0.14 µM (140 nM), representing a 6.7-fold improvement in potency over the unsubstituted benzoisothiazolone parent compound 2a, which exhibits an IC50 of 0.94 µM under identical assay conditions [1]. This gain in potency was achieved through structure-guided introduction of the 4,7-dimethoxy and 3-methyl-N-benzamide substituents onto the benzisothiazolone scaffold [1].

PHOSPHO1 inhibition benzoisothiazolone SAR enzyme potency

Selectivity Against Counter-Target Phosphatases: ML086 vs. Sulfonamide Analog 2s

ML086 demonstrates minimal activity against the related phosphatases PMI (IC50 62 µM), PMM2 (IC50 76 µM), TNAP (IC50 >100 µM), and NPP-1 (IC50 >30 µM), yielding a selectivity window of >170-fold for PHOSPHO1 over all counter-targets tested [1]. In contrast, the sulfonamide analog 2s, while potent at PHOSPHO1 (IC50 0.50 µM), retains substantial inhibitory activity against PMI (IC50 2.8 µM) and PMM2 (IC50 13 µM), resulting in only a 5.6-fold selectivity margin over PMI [1].

PHOSPHO1 selectivity off-target profiling TNAP PMI PMM2

Selectivity Against Tissue-Nonspecific Alkaline Phosphatase (TNAP): ML086 vs. Esomeprazole

ML086 exhibits no significant inhibition of TNAP at concentrations up to 100 µM (>719-fold selective for PHOSPHO1) [1]. Esomeprazole, a proton-pump inhibitor with reported PHOSPHO1 inhibitory activity (IC50 0.73 µM), also lacks TNAP inhibition in the same assay system, but its primary pharmacology is gastric H+/K+-ATPase inhibition, making it unsuitable as a selective PHOSPHO1 chemical probe [2]. The critical differentiation is not TNAP selectivity per se, but the fact that ML086's sole known target is PHOSPHO1, whereas esomeprazole engages multiple unrelated targets.

TNAP selectivity PHOSPHO1 specificity bone mineralization

ADME and Drug-Likeness Profiling: ML086 vs. Carboxylic Acid Analog 2n

ML086 demonstrates balanced in vitro ADME properties: aqueous solubility >30 µg/mL across pH 5.0-7.4, PAMPA permeability of 94-97 ×10⁻⁶ cm/s, moderate plasma protein binding (human 41.3-44.2%), and hepatic microsomal stability of 45.7% (human) and 56.6% (mouse) remaining after 1 hour [1]. The carboxylic acid analog 2n, while equipotent on PHOSPHO1 (IC50 1.1 µM), shows drastically reduced permeability at physiological pH (PAMPA <4.4 ×10⁻⁶ cm/s at pH 7.4), severely limiting its utility in cell-based assays [1]. ML086's permeability is approximately 22-fold higher than 2n at pH 7.4.

ADME permeability solubility metabolic stability

Comprehensive Selectivity Profile: ML086 vs. MLS 0263839

ML086 has been profiled against five counter-targets (TNAP, NPP-1, PMI, PMM2, and a mevalonate pathway screen) with quantitative selectivity data reported for each, establishing >170-fold overall selectivity [1]. MLS 0263839, despite a comparable PHOSPHO1 IC50 of 0.14 µM, has published selectivity data only against TNAP and ENPP1, with no quantitative values reported for PMI, PMM2, or other phosphatases . The depth of ML086's selectivity characterization as an MLPCN probe provides procurement confidence that is absent for MLS 0263839.

selectivity profiling chemical probe PHOSPHO1 MLPCN

Absence of Hepatocyte Toxicity: ML086 vs. Class-Level Expectation

ML086 showed no significant cytotoxicity toward Fa2N-4 immortalized human hepatocytes at concentrations up to 50 µM (LC50 >50 µM) [1]. While this level of safety is shared by several benzoisothiazolone analogs in the same study (2n, 2o, 2s also LC50 >50 µM), it establishes that the structural modifications conferring potency and selectivity in ML086 did not introduce hepatotoxic liability—a risk that cannot be assumed for untested analogs procured from alternative sources [1].

cytotoxicity Fa2N-4 hepatocytes safety profiling

Optimal Use Cases for N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (ML086) Based on Quantitative Evidence


Ex Vivo Matrix Vesicle Mineralization Assays Requiring PHOSPHO1-Specific Pharmacological Inhibition

ML086 is the compound of choice for ex vivo studies of matrix vesicle-mediated hydroxyapatite crystal formation, where its 6.7-fold potency advantage over 2a (IC50 0.14 vs. 0.94 µM) and >170-fold selectivity over TNAP, NPP-1, PMI, and PMM2 ensure that observed anti-mineralization effects can be confidently attributed to PHOSPHO1 inhibition [1]. Its high PAMPA permeability (97 ×10⁻⁶ cm/s at pH 7.4) enables intracellular target engagement in intact vesicle preparations, whereas poor permeability of analogs like 2n (<4.4 ×10⁻⁶ cm/s) precludes their use in such models [1].

In Vivo Target Validation Studies for Skeletal Mineralization and Vascular Calcification Pathologies

For rodent models of generalized arterial calcification of infancy (GACI), osteoarthritis, or hypophosphatasia-relevant mineralization defects, ML086 provides the best-characterized pharmacological tool. Its balanced ADME profile—moderate hepatic stability (human 45.7%, mouse 56.6% remaining at 1 hr), acceptable plasma protein binding (41-48%), and high solubility (>30 µg/mL)—supports both intraperitoneal and oral dosing routes for target validation [1]. PPIs such as lansoprazole and esomeprazole are confounded by their primary gastric acid suppression pharmacology, making ML086 the only option for clean interpretation of PHOSPHO1-dependent in vivo phenotypes [2].

High-Throughput Screening (HTS) Counter-Screens for PHOSPHO1 Inhibitor Discovery Programs

ML086 serves as an essential reference standard in HTS campaigns seeking novel PHOSPHO1 inhibitor scaffolds. With an IC50 of 139 nM in the validated MLPCN assay (AID-1666), it provides a reproducibility benchmark that PPIs (esomeprazole IC50 730 nM, lansoprazole IC50 ~434 nM) cannot match due to their lower potency and broader pharmacology [3]. MLS 0263839, while equipotent, lacks the published counter-screen data against PMI, PMM2, and NPP-1 that is critical for hit triage . ML086's comprehensive selectivity profile against five counter-targets allows screening labs to set quantitative selectivity thresholds for hit progression [1].

Chemical Biology Studies Requiring a Structurally Defined, Reproducibly Sourced PHOSPHO1 Probe

As an MLPCN-designated probe molecule, ML086 benefits from defined synthesis protocols, published analytical characterization, and availability through established repositories (PubChem CID 16749996) [1]. This provenance contrasts with commercial catalog compounds of uncertain synthetic history. The compound's >50 µM hepatocyte safety margin and well-characterized solubility (>30 µg/mL at physiological pH) further support its use in multi-investigator collaborative studies where batch-to-batch reproducibility is essential [1].

Quote Request

Request a Quote for N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.